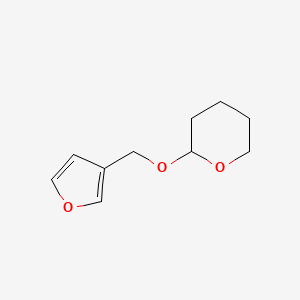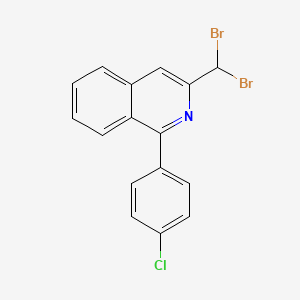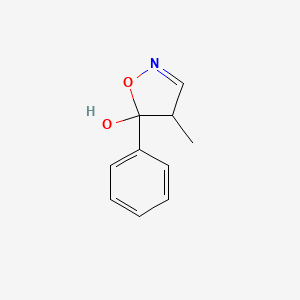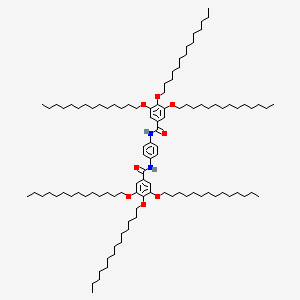
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane typically involves the reaction of ethylthio-substituted triazole derivatives with phenyl-substituted triazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final coupling to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio groups, yielding simpler triazole derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, room temperature.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified triazole derivatives.
Substitution: Phenyl-substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The ethylthio and phenyl groups play a crucial role in its binding affinity and specificity, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(ethylthio)ethane
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane is unique due to its combination of ethylthio and phenyl groups attached to the triazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
72743-88-5 |
|---|---|
Formule moléculaire |
C22H24N6S2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
3-ethylsulfanyl-5-[2-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H24N6S2/c1-3-29-21-25-23-19(27(21)17-11-7-5-8-12-17)15-16-20-24-26-22(30-4-2)28(20)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clé InChI |
RZCIMNBDLGTRBT-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)

![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)



![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)

methanol](/img/structure/B12902656.png)



